1-(4-fluorophenyl)-1H-tetrazole-5-thiol
Overview
Description
1-(4-Fluorophenyl)-1H-tetrazole-5-thiol is a heterocyclic compound that features a tetrazole ring substituted with a fluorophenyl group and a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Fluorophenyl)-1H-tetrazole-5-thiol can be synthesized through several methods. One common approach involves the reaction of 4-fluorobenzyl chloride with sodium azide to form 4-fluorobenzyl azide. This intermediate is then subjected to cyclization with thiourea under acidic conditions to yield the desired tetrazole-thiol compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification through chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorophenyl)-1H-tetrazole-5-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiolates.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiolates.
Substitution: Substituted tetrazole derivatives.
Scientific Research Applications
1-(4-Fluorophenyl)-1H-tetrazole-5-thiol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Chemical Biology: It serves as a probe in studying biological processes involving thiol groups.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-1H-tetrazole-5-thiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition or modulation of enzyme activity. The fluorophenyl group enhances the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
1-(4-Fluorophenyl)-1H-tetrazole: Lacks the thiol group, resulting in different reactivity and applications.
1-(4-Chlorophenyl)-1H-tetrazole-5-thiol: Substitution of fluorine with chlorine alters the compound’s electronic properties and reactivity.
1-(4-Fluorophenyl)-1H-tetrazole-5-sulfonic acid: Oxidized form with different chemical behavior and applications.
Uniqueness: 1-(4-Fluorophenyl)-1H-tetrazole-5-thiol is unique due to the presence of both the fluorophenyl and thiol groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry .
Biological Activity
1-(4-Fluorophenyl)-1H-tetrazole-5-thiol is a member of the tetrazole family, known for its diverse biological activities. This compound has garnered interest due to its potential applications in medicinal chemistry, particularly in the development of anti-cancer and antimicrobial agents. This article reviews the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C7H5FN4S
- CAS Number : 1544-79-2
Biological Activity Overview
This compound exhibits various biological activities, including:
- Anticancer Activity : Compounds with tetrazole rings have been identified as potent inhibitors of tubulin polymerization, which is crucial for cancer cell proliferation.
- Antimicrobial Activity : Some tetrazole derivatives have shown significant antimicrobial properties against various bacterial strains.
Anticancer Activity
Research indicates that tetrazole derivatives can act as effective antiproliferative agents. For instance, studies on structurally related compounds have demonstrated their ability to inhibit the growth of multiple human cancer cell lines.
Case Study: Antiproliferative Effects
A study focused on a series of 1,5-disubstituted tetrazoles revealed that certain derivatives exhibited IC50 values ranging from 1.3 to 8.1 nM against various cancer cell lines. Notably, the compound with a 4-ethoxyphenyl group showed enhanced activity compared to its analogs, suggesting that modifications at specific positions can significantly influence efficacy .
Compound | IC50 (nM) | Cell Line |
---|---|---|
4l | 1.3–8.1 | Various |
5b | 0.3–7.4 | Various |
The mechanism by which this compound exerts its anticancer effects involves:
- Inhibition of Tubulin Polymerization : Similar compounds have been shown to bind at the colchicine site on tubulin, disrupting microtubule dynamics and leading to apoptosis in cancer cells.
- Induction of Apoptosis : Active compounds have been reported to activate caspases (caspase-3 and caspase-9), initiating programmed cell death pathways .
Antimicrobial Activity
The antimicrobial potential of tetrazole derivatives has also been explored. Some studies indicate that these compounds exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Efficacy
In vitro tests demonstrated that certain tetrazole derivatives could inhibit bacterial growth effectively, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. This suggests their potential as lead compounds in antibiotic development .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by:
- Substituent Variations : The presence of different functional groups at specific positions on the tetrazole ring can enhance or diminish activity.
- Positioning of Fluorine Atoms : The introduction of fluorine at the para position has been associated with increased potency in anticancer assays.
Properties
IUPAC Name |
1-(4-fluorophenyl)-2H-tetrazole-5-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN4S/c8-5-1-3-6(4-2-5)12-7(13)9-10-11-12/h1-4H,(H,9,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJCRPJPNUXPIPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=S)N=NN2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30355570 | |
Record name | 1-(4-fluorophenyl)-1H-tetrazole-5-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30355570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1544-79-2 | |
Record name | 1-(4-fluorophenyl)-1H-tetrazole-5-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30355570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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